molecular formula C10H18OSi B14497377 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one CAS No. 65149-29-3

5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one

Cat. No.: B14497377
CAS No.: 65149-29-3
M. Wt: 182.33 g/mol
InChI Key: LJFJYYACSFXATL-UHFFFAOYSA-N
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Description

5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one is an organic compound with the molecular formula C10H18OSi It is a derivative of hexynone, characterized by the presence of a trimethylsilyl group attached to the terminal alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one typically involves the reaction of 5-methyl-1-hexyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction allows for efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one involves its reactivity as an alkyne and the presence of the trimethylsilyl group. The alkyne can participate in various addition reactions, while the trimethylsilyl group can be selectively removed or substituted, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-hexyn-3-ol: A precursor in the synthesis of 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one.

    4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one: A brominated derivative with different reactivity.

    5-Methyl-1-(trimethylsilyl)hex-1-yn-3-ol: An alcohol derivative with distinct properties.

Uniqueness

This compound is unique due to the presence of both the alkyne and trimethylsilyl functional groups, which confer specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-methyl-1-trimethylsilylhex-1-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OSi/c1-9(2)8-10(11)6-7-12(3,4)5/h9H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFJYYACSFXATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508826
Record name 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65149-29-3
Record name 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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